molecular formula C21H27N5O3S B2482364 5-(4-ETHYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 941243-96-5

5-(4-ETHYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2482364
CAS No.: 941243-96-5
M. Wt: 429.54
InChI Key: MEQKQRPVYOYEEE-UHFFFAOYSA-N
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Description

5-(4-Ethylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of piperazine, piperidine, oxazole, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-ethylpiperazine through the reaction of ethylamine with piperazine.

    Synthesis of the Piperidine Sulfonyl Derivative: This step involves the sulfonylation of piperidine with a sulfonyl chloride to form the piperidine-1-sulfonyl derivative.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Coupling Reactions: The final step involves coupling the piperazine, piperidine sulfonyl, and oxazole derivatives under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine moieties.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl and carbonitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperazine and piperidine moieties.

    Reduction: Reduced or hydrogenated forms of the oxazole ring.

    Substitution: Substituted derivatives at the sulfonyl or carbonitrile positions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be used to study receptor-ligand interactions in cell signaling pathways.

Medicine

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing: It can be incorporated into pharmaceutical formulations for therapeutic use.

Mechanism of Action

The mechanism of action of 5-(4-ethylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Ethylpiperazin-1-yl)pyrimidine: This compound shares the piperazine moiety but differs in the presence of a pyrimidine ring instead of an oxazole ring.

    4-(4-Ethylpiperazin-1-yl)aniline: This compound features the piperazine moiety and aniline group but lacks the oxazole and sulfonyl groups.

Uniqueness

The uniqueness of 5-(4-ethylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile lies in its combination of functional groups, which imparts specific chemical and biological properties. The presence of both piperazine and piperidine moieties, along with the oxazole ring and sulfonyl group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-ethylpiperazin-1-yl)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S/c1-2-24-12-14-25(15-13-24)21-19(16-22)23-20(29-21)17-6-8-18(9-7-17)30(27,28)26-10-4-3-5-11-26/h6-9H,2-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQKQRPVYOYEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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